molecular formula C21H26N2O B4437625 N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide

N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide

Cat. No. B4437625
M. Wt: 322.4 g/mol
InChI Key: DITFMAFHZVXYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide, also known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications in the field of medicine.

Mechanism of Action

N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of certain kinases, including IRAK4, a key mediator of Toll-like receptor (TLR) signaling. By inhibiting IRAK4, N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide prevents the activation of downstream signaling pathways that are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide has been shown to have potent anti-inflammatory effects in preclinical models of inflammation and autoimmune disorders. It has also demonstrated efficacy in preclinical models of cancer, where it inhibits the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide is its high selectivity for IRAK4, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Another potential direction is the development of more soluble analogs of N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide that can be more easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Scientific Research Applications

N-benzyl-N-methyl-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory activity against several kinases and has demonstrated efficacy in preclinical models of cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

N-benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-22(16-18-8-4-2-5-9-18)21(24)20-12-10-19(11-13-20)17-23-14-6-3-7-15-23/h2,4-5,8-13H,3,6-7,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITFMAFHZVXYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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